molecular formula C8H13ClN2O2 B12941653 (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride

Cat. No.: B12941653
M. Wt: 204.65 g/mol
InChI Key: VTNUFRZRRYLBRJ-FYZOBXCZSA-N
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Description

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride is a chemical compound that features a pyridine ring substituted with a methoxy group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine.

    Functional Group Introduction:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and alcohol derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Methoxypyridin-2-yl)methanamine: This compound shares the pyridine ring and methoxy group but differs in the side chain.

    2-(6-Methoxypyridin-2-yl)acetic acid hydrochloride: Similar in structure but contains an acetic acid moiety instead of an amino alcohol.

Uniqueness

(S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

(2S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-12-8-4-2-3-7(10-8)6(9)5-11;/h2-4,6,11H,5,9H2,1H3;1H/t6-;/m1./s1

InChI Key

VTNUFRZRRYLBRJ-FYZOBXCZSA-N

Isomeric SMILES

COC1=CC=CC(=N1)[C@@H](CO)N.Cl

Canonical SMILES

COC1=CC=CC(=N1)C(CO)N.Cl

Origin of Product

United States

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